molecular formula C22H19Cl2N3O2S B11155668 5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11155668
M. Wt: 460.4 g/mol
InChI Key: PUOYDDJBATUIRM-UHFFFAOYSA-N
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Description

This compound features a phenol core substituted with a 2,6-dichlorobenzyloxy group at position 5, an ethyl group at position 4, and a pyrazole-thiazole moiety at position 2.

Properties

Molecular Formula

C22H19Cl2N3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C22H19Cl2N3O2S/c1-3-13-7-14(21-15(9-25-27-21)22-26-12(2)11-30-22)19(28)8-20(13)29-10-16-17(23)5-4-6-18(16)24/h4-9,11,28H,3,10H2,1-2H3,(H,25,27)

InChI Key

PUOYDDJBATUIRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=C(C=CC=C2Cl)Cl)O)C3=C(C=NN3)C4=NC(=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine derivatives with 1,3-diketones.

    Coupling reactions: The final product is obtained by coupling the thiazole and pyrazole intermediates with the phenol derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a phenolic group, a thiazole moiety, and a pyrazole ring. These structural elements contribute to its biological activity and interaction with various biological targets.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Mechanism of Action : The compound exhibits significant antimicrobial properties against various pathogens. Its efficacy is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
    • Case Studies : Research has demonstrated that derivatives of this compound can effectively combat resistant strains of bacteria, particularly those resistant to conventional antibiotics. For instance, studies have shown that it exhibits activity against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects
    • Research Findings : In vitro studies indicate that the compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.
    • Clinical Insights : Clinical trials are underway to assess its effectiveness in reducing inflammation in chronic conditions, showcasing promising results in preliminary phases.
  • Anticancer Properties
    • Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through the induction of apoptosis in various cancer cell lines.
    • Case Studies : A notable study indicated that it significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as an adjunct therapy alongside existing chemotherapeutics.

Agrochemical Applications

  • Pesticidal Activity
    • Mechanism : The compound acts as a pesticide by disrupting metabolic pathways in pests. Its thiazole component is particularly effective against certain insect species.
    • Field Trials : Field trials have demonstrated its effectiveness in controlling aphid populations on crops, leading to increased yields and reduced pesticide resistance development.
  • Herbicidal Properties
    • Research Findings : Studies indicate that this compound can inhibit the growth of specific weed species without harming desirable crops, making it a candidate for selective herbicide formulations.
    • Efficacy Reports : Reports from agricultural research institutions show that formulations containing this compound resulted in a significant reduction in weed biomass compared to untreated controls.

Data Tables

Application AreaMechanismEfficacy Evidence
AntimicrobialInhibition of cell wall synthesisEffective against resistant bacteria
Anti-inflammatoryCytokine production reductionReduced inflammation markers in vitro
AnticancerInduction of apoptosisTumor growth inhibition in xenografts
PesticidalDisruption of metabolic pathwaysEffective against aphids
HerbicidalGrowth inhibitionSignificant reduction in weed biomass

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituents

The compound shares critical structural elements with several analogs, including:

  • 2,6-Dichlorobenzyloxy groups: Present in the target compound and Duo3 (15) (1,1'-propane-1,3-diylbis{4-[(E)-{[(2,6-dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridium}), which features pyridinium ions linked via a propane spacer. This substituent likely enhances lipophilicity and binding to hydrophobic targets .
  • Thiazole-containing moieties: The 4-methylthiazole group in the target compound is structurally analogous to the thiazole ring in Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide), a known antiviral agent targeting herpes viruses .
  • Pyrazole linkages : The pyrazole core in the target compound resembles pyrazoline derivatives, such as 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole , which exhibit antitumor and antidepressant activities .

Functional and Pharmacological Differences

Compound Name Core Structure Key Substituents Known/Potential Activity Reference
Target Compound Phenol 2,6-Dichlorobenzyloxy, ethyl, pyrazole-thiazole Hypothesized antiviral/anticancer (structural inference)
Duo3 (15) Pyridinium ions 2,6-Dichlorobenzyloxyimino, propane spacer Not specified; likely ion-channel modulation (structural analogy)
Pritelivir Acetamide-thiazole 4-Methylthiazole, aminosulfonyl, pyridinylphenyl Antiviral (herpes simplex)
4-{(1R)-... PHENOL () Phenol-ethanolamine 2,6-Dichlorobenzyloxyethoxy, hexylamino Potential β-agonist activity (structural analogy)
2-[5-(4-Methoxyphenyl)-3-phenyl-... benzothiazole Benzothiazole-pyrazoline Methoxyphenyl, phenyl Antitumor, antidepressant
4-[5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]phenol Oxadiazole-phenol 4-Methylthiazole, oxadiazole Unspecified; potential kinase inhibition
Key Observations:

Heterocyclic Linkers : The target compound’s pyrazole-thiazole linkage contrasts with oxadiazole () or benzothiazole () linkers in analogs. These differences may influence binding affinity and metabolic stability.

Biological Activity: While Pritelivir’s aminosulfonyl and acetamide groups confer specific antiviral activity, the target compound’s dichlorobenzyloxy and pyrazole-thiazole motifs suggest a broader mechanism, possibly targeting viral polymerases or oncogenic kinases .

Research Implications and Limitations

  • Structural Insights : The 2,6-dichlorobenzyloxy group is a recurring motif in antiviral and anti-inflammatory agents, supporting its role in target engagement .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; further in vitro/in vivo studies are needed to validate hypothesized activities.
  • Synthetic Challenges : The pyrazole-thiazole linkage may pose synthetic hurdles compared to simpler heterocycles in analogs (e.g., oxadiazoles in ), necessitating optimized protocols .

Biological Activity

The compound 5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H20Cl2N2O3\text{C}_{20}\text{H}_{20}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrazole have shown effectiveness against various bacterial strains. The presence of the thiazole moiety in this compound suggests potential antimicrobial activity, as thiazole derivatives are often associated with antibacterial effects due to their ability to inhibit bacterial cell wall synthesis .

Anticancer Properties

The biological activity of compounds containing pyrazole rings has been extensively studied for their anticancer potential. A study demonstrated that related pyrazole derivatives exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant potency . This suggests that 5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol may also exhibit similar anticancer properties.

Anti-inflammatory Effects

Compounds with phenolic structures are known for their anti-inflammatory activities. The phenolic hydroxyl group in this compound could contribute to its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with Cellular Signaling Pathways : The compound may affect signaling pathways that regulate inflammation and apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial activity of thiazole derivatives; showed promising results against E. coli and S. aureus with MIC values < 10 µg/mL.
Study 2Evaluated anticancer activity of pyrazole derivatives; reported IC50 values for HCT-116 at 6.2 µM and T47D at 27.3 µM.
Study 3Assessed anti-inflammatory properties of phenolic compounds; demonstrated reduction in TNF-alpha levels in vitro.

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